molecular formula C17H12ClNO2 B11836869 1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- CAS No. 14422-76-5

1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)-

Cat. No.: B11836869
CAS No.: 14422-76-5
M. Wt: 297.7 g/mol
InChI Key: LBICNJDBFBDRHW-UHFFFAOYSA-N
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Description

2-Chloro-3-(methyl(phenyl)amino)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of compounds known for their redox-active properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(methyl(phenyl)amino)naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with methyl(phenyl)amine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and waste .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through redox reactions. It can undergo reversible oxidation and reduction, making it an effective electron transfer agent. In biological systems, it interacts with cellular components, leading to the generation of reactive oxygen species (ROS) which can induce cell death in cancer cells or inhibit the growth of bacteria .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-Chloro-3-(methyl(phenyl)amino)naphthalene-1,4-dione exhibits unique redox properties and a broader spectrum of biological activity. Its methyl(phenyl)amino group enhances its ability to interact with biological targets, making it more effective in antimicrobial and anticancer applications .

Properties

CAS No.

14422-76-5

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

2-chloro-3-(N-methylanilino)naphthalene-1,4-dione

InChI

InChI=1S/C17H12ClNO2/c1-19(11-7-3-2-4-8-11)15-14(18)16(20)12-9-5-6-10-13(12)17(15)21/h2-10H,1H3

InChI Key

LBICNJDBFBDRHW-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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